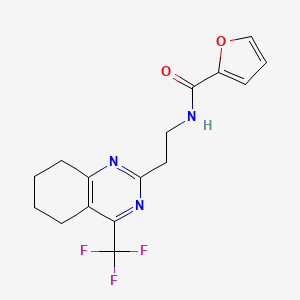
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H16F3N3O2 and its molecular weight is 339.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
相似化合物的比较
Quinazoline derivatives without the trifluoromethyl group.
Trifluoromethylated carboxamides lacking the tetrahydroquinazoline structure.
Furan-2-carboxamide derivatives without trifluoromethyl substitution.
生物活性
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a tetrahydroquinazoline ring. This article delves into its biological activity, mechanisms of action, synthesis methods, and comparative studies with similar compounds.
Structural Overview
The compound's chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16F3N3O2 |
| CAS Number | 1421583-45-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell:
- The compound interacts with specific enzymes or receptors.
- It modulates enzymatic activities, leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds featuring the tetrahydroquinazoline structure exhibit significant antimicrobial activity. For instance:
- In vitro Studies : The compound showed promising results against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like ampicillin and streptomycin .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor:
- DNA Gyrase Inhibition : Similar compounds have demonstrated potent inhibition of DNA gyrase and topoisomerase IV in E. coli, with IC50 values ranging from 0.0033 to 0.046 μg/mL .
Case Studies
- Antibacterial Activity : A study reported that derivatives of tetrahydroquinazoline exhibited enhanced antibacterial potency compared to reference drugs. The presence of the trifluoromethyl group was crucial for improved bioactivity .
- Selectivity in Enzyme Targeting : Compounds structurally related to this compound showed selectivity towards bacterial isoforms of topoisomerases without affecting human counterparts .
Comparative Analysis
To understand the uniqueness of this compound in relation to other compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine | Trifluoromethyl group | Antimicrobial and enzyme inhibition |
| Trifluoromethylated Piperazines | Diverse pharmaceutical applications | Antiviral and anticancer properties |
| N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane | Unique adamantane moiety | Enhanced lipophilicity and biological activity |
科学研究应用
Anticancer Activity
Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of such derivatives and their evaluation against breast cancer cells, demonstrating promising results in inhibiting tumor growth .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Quinazoline derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. In vitro studies have shown that certain derivatives can reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are well-documented. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. The incorporation of trifluoromethyl groups often enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazoline ring or alterations in the furan moiety can significantly impact biological activity. Research has focused on synthesizing analogs with different functional groups to explore their effects on potency and selectivity against specific targets .
Synthesis and Evaluation of Analog Compounds
A notable study synthesized several analogs of this compound and evaluated their anticancer properties against various cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound .
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of related compounds in animal models of cancer and inflammation. These studies demonstrated significant tumor reduction and anti-inflammatory effects when administered at specific dosages .
属性
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)14-10-4-1-2-5-11(10)21-13(22-14)7-8-20-15(23)12-6-3-9-24-12/h3,6,9H,1-2,4-5,7-8H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWPJMSMVKZNJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=CO3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













